17alpha(H),21beta(H)-22RS-TRISHOMOHOPANE
Description
Historical Context and Discovery
17α(H),21β(H)-22RS-Trishomohopane belongs to the hopanoid family, a class of pentacyclic triterpenoids first identified in plant resins and later recognized as critical biomarkers in petroleum geochemistry. While hopanoids were initially isolated from angiosperms of the genus Hopea, their microbial origins in bacteria became evident through advancements in organic geochemistry during the mid-20th century. The specific identification of 17α(H),21β(H)-22RS-Trishomohopane emerged from detailed analyses of sedimentary rocks and crude oils, where its stability and structural complexity enabled its use as a molecular fossil. Early studies in the 1980s–1990s linked extended hopanes like trishomohopanes to thermal maturation processes in source rocks, solidifying their role in hydrocarbon exploration.
Classification within the Hopanoid Family
Hopanoids are subdivided into:
- Simple hopanes : C27–C35 hydrocarbons with a pentacyclic skeleton (e.g., hopene, hopane).
- Complex hopanoids : Functionalized derivatives like bacteriohopanepolyols (BHPs).
17α(H),21β(H)-22RS-Trishomohopane falls under the extended hopanes , characterized by a C33 backbone with a homohopane structure (additional methyl groups on the side chain). Its classification is further defined by:
Nomenclature and Stereochemical Designation
The compound’s systematic name, (3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene , reflects its stereochemical complexity. Key nomenclature elements include:
- 17α(H),21β(H) : Denotes hydrogen orientations at positions 17 (α-configuration) and 21 (β-configuration).
- 22RS : Indicates stereoisomerism at carbon 22, with both 22R and 22S epimers existing in natural samples.
- Trishomo : Specifies three additional methylene (-CH2-) groups in the side chain relative to hopane.
Structural Relationship to Other Hopanes
17α(H),21β(H)-22RS-Trishomohopane is part of a homologous series differing in side-chain length:
- Hopane (C30) : Base structure without additional methyl groups.
- Homohopane (C31) : One additional methyl group.
- Bishomohopane (C32) : Two additional methyl groups.
- Trishomohopane (C33) : Three additional methyl groups.
The stereochemistry at C-17 and C-21 distinguishes it from isomers like 17β(H),21α(H)-hopanes (moretanes), which are less thermally stable.
Significance in Biomarker Research
This compound serves as a critical biomarker for:
- Thermal Maturity Assessment : The 22S/(22S+22R) ratio increases with temperature, providing a geochemical thermometer.
- Source Rock Identification : Higher plant-derived oils show elevated trishomohopane concentrations compared to algal-derived oils.
- Biodegradation Monitoring : Resistance to microbial degradation makes it a reliable marker in weathered oils.
Table 2: Diagnostic Ratios Involving Trishomohopane
| Ratio | Application | Reference |
|---|---|---|
| Ts/(Ts+Tm) | Thermal maturity | |
| C32 22S/22R | Diagenetic conditions | |
| Oleanane/Hopane | Age determination (Cretaceous+) |
In petroleum systems, the presence of 17α(H),21β(H)-22RS-Trishomohopane in reservoir bitumens confirms migration pathways and charge history. Its detection via GC-MS (m/z 191 fragment) enables precise correlation between oils and source rocks.
Properties
Molecular Formula |
C33H58 |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25-,26+,27-,28-,30+,31+,32-,33-/m1/s1 |
InChI Key |
KTWXNNDHFXEEFL-SLXUJIOOSA-N |
Isomeric SMILES |
CCCCC(C)[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The α-H configuration at C-17 in 17alpha(H),21beta(H)-TRISHOMOHOPANE reduces thermal stability compared to 17beta(H) isomers, making it more prevalent in low-maturity sediments .
- 17beta(H),21beta(H)-Hopane dominates in living organisms, while 17alpha(H) isomers are enriched during diagenesis .
Homologs and Homologues
Key Findings :
- Trishomohopanes (C33) are intermediate in carbon number between norhopanes (C29) and tetrakishomohopanes (C34), influencing their solubility and chromatographic retention times .
- Higher homologs (e.g., tetrakishomo) are less common in biological systems but prevalent in mature crude oils .
C-22 Configuration Variants
Preparation Methods
Starting Materials
Key Reactions and Conditions
- Cyclization and ring closure: Formation of the tetracyclic core via acid-catalyzed cyclization or intramolecular Friedel-Crafts type reactions.
- Side chain modifications: Introduction of the 22RS substituent and 21beta(H) stereochemistry via selective alkylation or reduction steps.
- Stereochemical control: Use of chiral catalysts or stereoselective reagents to ensure correct configuration at multiple chiral centers.
- Functional group transformations: Oxidations, reductions, and protective group strategies to manipulate hydroxyl, alkyl, or alkene groups as needed.
A related example includes the synthesis of 21-trifluoropregnane steroids where trifluoromethyltrimethylsilane (TMS-CF3) and tetrabutylammonium fluoride (TBAF) were used to introduce trifluoromethyl groups at specific positions with high stereoselectivity, which could inspire analogous methods for hopane derivatives.
Reported Preparation Data and Supplier Information
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry and ring systems.
- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
- Infrared Spectroscopy (IR): Functional group identification.
- Elemental Analysis: To confirm purity and elemental composition.
These methods are essential to verify the successful synthesis of the compound, particularly given the complexity of the stereochemistry involved.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Starting material | Hopane/gammacerane derivatives | Core polycyclic framework | Commercially available or synthesized |
| Cyclization | Acid catalyst or Lewis acid (e.g., BF3·Et2O) | Ring closure to form tetracyclic core | Requires temperature control |
| Side chain modification | Alkyl halides, reducing agents | Introduction of 22RS substituent and stereochemistry | Stereoselective control critical |
| Functional group manipulation | Oxidation/reduction agents (e.g., PCC, LiAlH4) | Adjust oxidation state of side chains | Protecting groups may be needed |
| Purification | Chromatography (silica gel, HPLC) | Isolation of pure stereoisomer | Multiple steps due to complexity |
| Characterization | NMR, MS, IR, elemental analysis | Confirmation of structure and purity | Essential for validation |
Research Findings and Challenges
- The synthesis of this compound is challenging due to the need for precise stereochemical control at multiple centers.
- Literature on closely related steroidal compounds indicates that trifluoromethylation and other side-chain modifications can be achieved with high yield and selectivity using modern organosilicon reagents and fluoride ion catalysis.
- Commercial availability is limited, and custom synthesis is often required.
- No direct, widely published synthetic route for this exact compound is available in major chemical literature databases, indicating it is a specialized synthetic target primarily accessed through custom synthesis or isolation from natural sources.
Q & A
Q. What novel applications exist for 17α(H),21β(H)-22RS-Trishomohopane in astrobiology?
- Methodological Answer : As a potential biosignature, its detection in Martian sediments via laser desorption–mass spectrometry (LD-MS) is simulated in Mars-analog environments (e.g., Atacama Desert). Stability under UV radiation and perchlorate-rich conditions is tested using space-environment chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
